10-Iododecan-1-amine

Organic Synthesis Nucleophilic Substitution Leaving Group

10-Iododecan-1-amine (CAS 113715-02-9) is a bifunctional organic compound featuring a 10-carbon linear alkyl chain with a primary amine group at one terminus and an iodine atom at the opposite end. This molecular architecture classifies it as both a primary amine and an alkyl halide, imparting a unique dual reactivity profile.

Molecular Formula C10H22IN
Molecular Weight 283.19 g/mol
CAS No. 113715-02-9
Cat. No. B14303813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Iododecan-1-amine
CAS113715-02-9
Molecular FormulaC10H22IN
Molecular Weight283.19 g/mol
Structural Identifiers
SMILESC(CCCCCI)CCCCN
InChIInChI=1S/C10H22IN/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10,12H2
InChIKeyBHOOXOAMUAETDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Iododecan-1-amine (CAS 113715-02-9): A Bifunctional ω-Iodoalkyl Primary Amine for Organic Synthesis


10-Iododecan-1-amine (CAS 113715-02-9) is a bifunctional organic compound featuring a 10-carbon linear alkyl chain with a primary amine group at one terminus and an iodine atom at the opposite end . This molecular architecture classifies it as both a primary amine and an alkyl halide, imparting a unique dual reactivity profile. The primary amine serves as a nucleophile and a site for further derivatization (e.g., amide or secondary amine formation), while the ω-iodo group acts as an excellent leaving group in nucleophilic substitution reactions or as a handle for metal-catalyzed cross-couplings, making it a versatile building block in organic synthesis . Its molecular formula is C10H22IN, with a molecular weight of 283.193 g/mol [1].

Bifunctional reactivity: primary amine and terminal iodo group enable orthogonal derivatization
Defined 10-carbon linear spacer supports precise molecular architecture in linker chemistry
Supports SN2 nucleophilic substitution and metal-catalyzed cross-coupling workflows

Beyond a Simple Building Block: Why 10-Iododecan-1-amine Cannot Be Arbitrarily Replaced


The value of 10-Iododecan-1-amine in a research or industrial setting is not defined by its amine or alkyl halide functions alone, but by the precise spatial and electronic relationship between them. While a generic substitution with a mixture of decylamine and 1-iododecane might appear chemically equivalent, it cannot replicate the compound's ability to engage in specific intramolecular reactions or to act as a single, well-defined heterobifunctional linker . Furthermore, the choice of halogen is critical. Substituting the ω-iodo group with a cheaper ω-chloro or ω-bromo analog results in significantly different reactivity. The superior leaving group ability of iodide (I⁻) compared to bromide (Br⁻) and chloride (Cl⁻) directly impacts reaction kinetics and yields in nucleophilic substitution (SN2) reactions. Similarly, for applications in capillary electrophoresis as a surface modifier, the chain length and the ω-iodo functionality are key determinants of coating stability and electroosmotic flow (EOF) reversal properties, making homologs or halogen-substituted analogs non-interchangeable without altering the final system's performance [1].

Decylamine/1-iododecane mixtures may not replicate the intramolecular precision of a single heterobifunctional linker.
ω-Bromo or ω-chloro analogs exhibit lower reported leaving-group reactivity; iodide reactivity context may not transfer.
C8 or C12 homologs alter spacer length; CE coating stability and EOF reversal properties may shift.

Procurement-Relevant Evidence: Quantifying the Performance Edge of 10-Iododecan-1-amine


Leaving Group Superiority: Iodide vs. Bromide/Chloride in SN2 Nucleophilic Displacement

The ω-iodo group in 10-Iododecan-1-amine provides a distinct kinetic advantage in nucleophilic substitution (SN2) reactions compared to its ω-bromo and ω-chloro counterparts. The relative reactivity of alkyl halides in SN2 reactions follows the order R-I > R-Br > R-Cl, a principle grounded in the decreasing carbon-halogen bond strength. This difference is quantifiable via bond dissociation energies (BDE). A lower BDE for the C-I bond indicates it is more easily broken, leading to a faster reaction rate under identical conditions [1]. This translates to higher synthetic yields and/or the ability to use milder reaction conditions, which is critical for sensitive substrates.

Leaving-Group Reactivity
Class-level
C–I BDE ~57 kcal/mol vs C–Br ~70, C–Cl ~81 kcal/mol Lower bond dissociation energy supports faster SN2 displacement
Reported leaving-group reactivity context
Class-level thermodynamic data; reaction-specific validation advised
Organic Synthesis Nucleophilic Substitution Leaving Group

Surface Modification Efficiency: EOF Reversal and Coating Stability on Silica Capillaries

In the context of permanent silica capillary wall modification for capillary electrophoresis (CE), ω-iodoalkylammonium salts have been shown to be effective modifiers. A comparative study of these compounds, including those with varying alkyl chain lengths (typically C4-C8), found that they can instantaneously reverse the electroosmotic flow (EOF) and produce a highly stable cationic surface [1][2]. The ω-iodo group is critical; it is believed to undergo covalent attachment to the silica surface via nucleophilic substitution by ionized silanols, creating a robust, non-leaching coating [1]. This mechanism and the resulting stability are not achievable with simple alkyl amines that lack the ω-iodo group.

Surface Modification
Context-dependent
Instantaneous EOF reversal reported Covalent cationic coating via ω-iodo surface attachment
Supports CE coating method context
ω-Iodoalkylammonium salt evidence; cross-study comparable
Capillary Electrophoresis Surface Chemistry Electroosmotic Flow

Strategic Positioning as a C10 Heterobifunctional Linker

10-Iododecan-1-amine's value proposition includes its specific 10-carbon spacer length, which positions it as a heterobifunctional linker. The C10 chain provides a specific spatial separation between the amine and iodo groups, a parameter not met by shorter (e.g., C6, C8) or longer (e.g., C12) homologs. While no direct comparative data exists for every possible application, the principle is that the spacer length influences the physicochemical properties (e.g., LogP, flexibility) and the resulting architecture of the final conjugate or material [1]. Using a C10 spacer, for example, will result in a different hydrophobic character and molecular length than a C8 spacer, which can affect self-assembly, membrane permeability, or binding affinity in a designed system [2].

C10 Spacer Length
Class-level
10-carbon alkyl chain Calculated LogP ~4.20 Specific spacer separation vs C8/C12 homologs
Supports linker-length selection review
Calculated physicochemical property; application-specific review needed
Bioconjugation Materials Chemistry Linker Chemistry

Where 10-Iododecan-1-amine Excels: Targeted Application Scenarios Based on Quantitative Evidence


Precision Synthesis of N-Alkylated Amines and Amides via SN2 Pathway

For synthetic chemists requiring a defined C10-spacer with a terminal primary amine, 10-Iododecan-1-amine is the ideal starting material. The highly reactive ω-iodo group facilitates efficient nucleophilic substitution (SN2) to introduce a wide variety of nucleophiles, as supported by the class-level inference on carbon-halogen bond strengths [1]. This allows for the preparation of complex, functionalized C10-amine derivatives under milder conditions and with higher yields compared to using the corresponding bromide or chloride. The terminal primary amine can then be deprotected (if necessary) and used for subsequent amide coupling or reductive amination steps.

Fabrication of Robust, Cationic Capillary Electrophoresis (CE) Coatings

Researchers in analytical chemistry developing methods for capillary electrophoresis can use 10-Iododecan-1-amine (or its corresponding ammonium salt) to create durable and effective capillary wall coatings. As demonstrated with analogous ω-iodoalkylammonium salts, the compound is capable of covalently bonding to the silica surface [2]. This results in a permanent cationic coating that instantaneously reverses the electroosmotic flow (EOF) and provides high stability, ensuring consistent and reproducible separations, particularly for cationic analytes or basic proteins [3].

Development of Functional Materials and Surface-Active Agents

In materials science, 10-Iododecan-1-amine serves as a key building block for constructing functionalized surfaces and novel surfactants. The C10 chain provides a specific hydrophobic character (LogP ~4.20) [4], while the amine and iodo termini offer orthogonal reactivity for further modification. For instance, the amine can be used to attach the molecule to a polymer backbone or a nanoparticle surface, while the iodo group can be employed in a subsequent step to introduce a fluorescent probe, a drug molecule, or to quaternize the amine for enhanced surface activity.

Application
Selection Property
Validation Focus
C10 amine derivative synthesis via SN2
ω-Iodo leaving-group reactivity
Reaction rate and yield vs bromide/chloride analogs
CE capillary coating fabrication
Covalent silica surface attachment
EOF reversal reproducibility and coating stability
Functional material and surfactant development
C10 hydrophobic spacer length
Orthogonal amine/iodo derivatization control

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